molecular formula C14H21ClN2O3 B1487992 3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1220038-03-8

3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1487992
M. Wt: 300.78 g/mol
InChI Key: MHNOAVNCZWDDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C14H21ClN2O3 . It belongs to the class of piperidines .


Molecular Structure Analysis

The molecular structure of “3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a 3-Methyl-4-nitrophenoxy ethyl group .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specific chemical reactions involving “3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride” are not detailed in the available literature.

Scientific Research Applications

Paroxetine Hydrochloride

Paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor (SSRI) used to treat depression, anxiety disorders, and other conditions. This review documents its physicochemical properties, spectroscopic data, stability, preparation methods, and pharmacokinetics (Germann, Ma, Han, & Tikhomirova, 2013).

Pharmacological Effects of Piperidine Derivatives

Several studies have synthesized and examined the pharmacological effects of various piperidine derivatives, highlighting their potential in treating hypertension, obesity, and displaying antifungal properties. For instance, optically active piperidine derivatives have shown significant antihypertensive effects in animal models (Ashimori et al., 1991). Additionally, compounds like 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride have been tested for their effects on feeding behavior and obesity management (Massicot, Thuillier, & Godfroid, 1984).

Synthesis and Biological Activities

Research into the synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives has demonstrated their potential in analgesic, local anaesthetic, and antifungal applications. These compounds have been shown to exhibit high activity against specific fungal strains, indicating their utility in developing new antifungal therapies (Rameshkumar et al., 2003).

Molecular Structure and Growth-Promoting Activity

The synthesis and molecular structure analysis of certain piperidinyl compounds have revealed their growth-promoting activity in agricultural applications. For example, 1-alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidin-4-ols have been found to significantly increase the productivity of beetroot seeds and potatoes, highlighting the diverse potential uses of piperidine derivatives in enhancing crop yields (Omirzak et al., 2013).

Safety And Hazards

The safety data sheet for “3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride” provides several precautionary statements. These include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, to keep away from heat/sparks/open flames/hot surfaces, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-[2-(3-methyl-4-nitrophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c1-11-9-13(4-5-14(11)16(17)18)19-8-6-12-3-2-7-15-10-12;/h4-5,9,12,15H,2-3,6-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNOAVNCZWDDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCC2CCCNC2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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